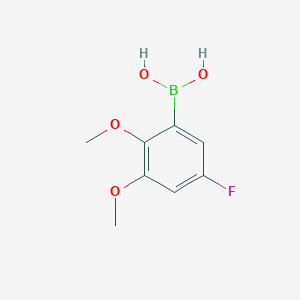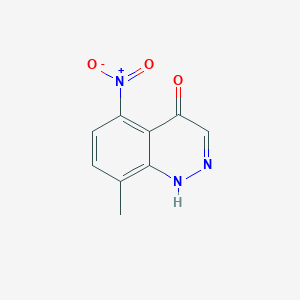
1-(Trimethylsilyl)azepane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)azepane-2-thione is an organic compound with the molecular formula C₉H₁₉NSSi. It is a derivative of azepane, characterized by the presence of a trimethylsilyl group and a thione group.
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyl)azepane-2-thione typically involves the reaction of azepane derivatives with trimethylsilyl chloride and sulfur-containing reagents. One common method includes the use of a palladium-catalyzed decarboxylation process, which enables the formation of azepane derivatives under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane and the presence of catalysts like palladium trifluoroacetate and boron trifluoride diethyl etherate .
Analyse Chemischer Reaktionen
1-(Trimethylsilyl)azepane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)azepane-2-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer and antidiabetic agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)azepane-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)azepane-2-thione can be compared with other azepane derivatives such as:
Azepane: A simpler structure without the trimethylsilyl and thione groups.
Hexahydroazepine: Another derivative with different functional groups.
Eigenschaften
CAS-Nummer |
138207-31-5 |
|---|---|
Molekularformel |
C9H19NSSi |
Molekulargewicht |
201.41 g/mol |
IUPAC-Name |
1-trimethylsilylazepane-2-thione |
InChI |
InChI=1S/C9H19NSSi/c1-12(2,3)10-8-6-4-5-7-9(10)11/h4-8H2,1-3H3 |
InChI-Schlüssel |
AOMXEGNJTMBXSK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1CCCCCC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
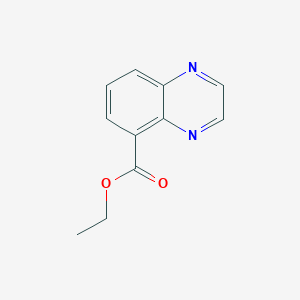
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)

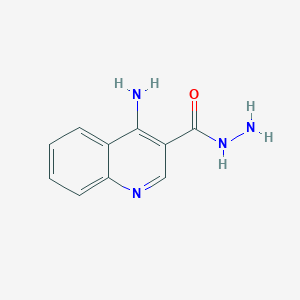

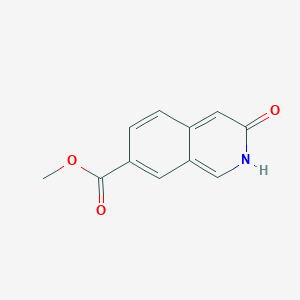
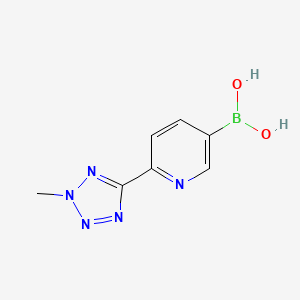

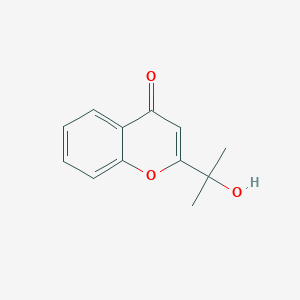
![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)
